3-(aminomethyl)-N-methylaniline
Overview
Description
3-(aminomethyl)-N-methylaniline is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
N-Methylation of Oligopeptides
- Study : "N-methylation of N-acyl oligopeptides." by Das, B., Gero, S., & Lederer, E. (1967).
- Application : This study highlights the use of N-methylated derivatives like 3-(aminomethyl)-N-methylaniline for mass spectrometric determination of amino acid sequences, offering an advantage in terms of volatility compared to non-methylated compounds (Das, Gero, & Lederer, 1967).
Antibacterial Activity
- Study : "Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils." by Zhi, C. et al. (2005).
- Application : This research indicates that compounds related to this compound have significant antibacterial properties against Gram-positive bacteria, making them potential candidates for antimicrobial therapies (Zhi et al., 2005).
Catalytic Applications
- Study : "Group 5 Metal Binaphtholate Complexes for Catalytic Asymmetric Hydroaminoalkylation and Hydroamination/Cyclization" by Reznichenko, A. et al. (2011).
- Application : This paper discusses the use of this compound derivatives in catalysis, particularly in asymmetric hydroaminoalkylation and hydroamination/cyclization reactions, offering a pathway to synthesize a variety of complex organic compounds (Reznichenko et al., 2011).
Protein Methylation
- Study : "Reductive methylation of proteins with sodium cyanoborohydride." by Gidley, M. & Sanders, J. (1982).
- Application : This research explores the methylation of protein amino groups, which has implications in understanding protein structure and function, with potential uses in protein engineering and drug design (Gidley & Sanders, 1982).
Mechanism of Action
Target of Action
3-(aminomethyl)-N-methylaniline, a derivative of aniline, is a compound that has been studied for its potential biological activitiesSimilar compounds have been found to target bacterial membranes , and it’s also been suggested that they could interact with leucyl-tRNA synthetase in Mycobacterium tuberculosis .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets through a mechanism similar to other amines . Amines are known to bind to various receptors and can cause changes in the cellular functions .
Biochemical Pathways
It’s worth noting that the introduction of a basic amino group, which is a structural feature of alkaloids, is a prospective method of modifying compounds . This modification could potentially affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies suggest that factors such as the compound’s structure, the presence of functional groups, and its physicochemical properties could influence its ADME properties.
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other compounds can influence the action and stability of similar compounds .
Properties
IUPAC Name |
3-(aminomethyl)-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDGESLTYFNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375424 | |
Record name | 3-(aminomethyl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768343-60-8 | |
Record name | 3-(aminomethyl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(Aminomethyl)phenyl]-N-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.